Pipercide

説明

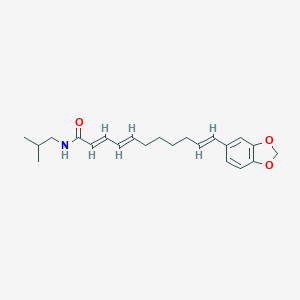

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOYGOULCHMVBB-ADDDGJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318630 | |

| Record name | Pipercide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54794-74-0 | |

| Record name | Pipercide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54794-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipercide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 115 °C | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mechanism of Action of Piperine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperine, the primary alkaloid from black pepper (Piper nigrum), has garnered significant attention in the scientific community for its diverse pharmacological activities. Its ability to enhance the bioavailability of various drugs and xenobiotics is of particular interest in drug development. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of piperine. It delves into its interactions with metabolic enzymes, drug transporters, and cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Introduction

Piperine is a key bioactive compound responsible for the pungency of black pepper.[1] Beyond its culinary use, piperine has been extensively studied for its physiological effects, which primarily stem from its ability to modulate the activity of various proteins involved in drug metabolism and transport.[2][3] This bioenhancing property makes it a subject of interest for improving the therapeutic efficacy of co-administered drugs.[4][5][6] This document outlines the principal mechanisms through which piperine exerts its effects.

Inhibition of Drug Metabolizing Enzymes

A primary mechanism by which piperine enhances drug bioavailability is through the inhibition of key drug-metabolizing enzymes, predominantly the Cytochrome P450 (CYP) family and UDP-glucuronosyltransferases (UGTs).[3][6]

Cytochrome P450 (CYP) Inhibition

Piperine has been shown to inhibit several isoforms of the CYP450 system, with a notable effect on CYP3A4, a major enzyme responsible for the metabolism of a vast number of drugs.[1][7][8][9]

Quantitative Data on CYP450 Inhibition

| Enzyme | Substrate/Assay | Test System | Inhibition Type | IC50 / Ki Value | Reference |

| CYP3A4 | Verapamil metabolism | Human liver microsomes | Mixed | Ki: 36-77 µM | [8] |

| CYP3A4 | - | Recombinant human CYP | - | IC50: 4.0 µM | [10] |

| CYP1A2 | - | Recombinant human CYP | - | IC50: 18.8 ± 7.5 µM | [10] |

| Pulmonary CYPs | Arylhydrocarbon hydroxylase (AHH) & 7-ethoxycoumarin deethylase (7ECDE) | Rat lung microsomes | Non-competitive | Ki: ~100 µM | [11] |

Experimental Protocol: CYP3A4 Inhibition Assay

A representative experimental protocol to determine the inhibitory effect of piperine on CYP3A4 activity involves the use of human liver microsomes.

-

Incubation: Human liver microsomes are incubated with a specific CYP3A4 substrate (e.g., verapamil) in the presence of varying concentrations of piperine.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.

-

Termination: The reaction is stopped after a defined period by the addition of a quenching solvent (e.g., acetonitrile).

-

Analysis: The formation of the metabolite (e.g., D-617 and norverapamil from verapamil) is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Data Analysis: The rate of metabolite formation at different piperine concentrations is used to calculate the IC50 value. Kinetic parameters like Ki are determined by performing the assay with multiple substrate and inhibitor concentrations and fitting the data to enzyme inhibition models (e.g., Lineweaver-Burk plots).[8]

Signaling Pathway: Piperine's Inhibition of CYP3A4

Caption: Piperine inhibits the metabolic activity of CYP3A4.

Inhibition of Glucuronidation

Piperine also inhibits Phase II metabolism, specifically glucuronidation, by targeting UDP-glucuronosyltransferases (UGTs) and reducing the levels of the co-substrate UDP-glucuronic acid (UDPGA).[5][12][13]

Quantitative Data on Glucuronidation Inhibition

| Target | Test System | Inhibition Type | Ki Value | Reference |

| UDP-glucuronosyltransferase | Guinea-pig hepatic microsomes | Non-competitive | 70 µM | [13] |

| UDP-glucose dehydrogenase | Rat liver | Non-competitive | 6 µM (pH 9.4), 15 µM (pH 8.6) | [12] |

Experimental Protocol: UGT Inhibition Assay

-

Cell Culture: Isolated epithelial cells from the guinea-pig small intestine are used.

-

Incubation: The cells are incubated with a UGT substrate (e.g., 3-hydroxybenzo(a)pyrene) and varying concentrations of piperine.

-

Analysis: The formation of the glucuronidated product is measured over time.

-

UDPGA Content: The intracellular concentration of UDP-glucuronic acid is also determined to assess piperine's effect on its synthesis.[13]

-

Kinetic Analysis: For determining the inhibition kinetics of the UGT enzyme directly, hepatic microsomes can be used with the substrate and varying concentrations of piperine and UDPGA, followed by analysis of product formation.[13]

Workflow: Piperine's Dual Inhibition of Glucuronidation

Caption: Piperine inhibits glucuronidation at two key steps.

Inhibition of Drug Transporters

Piperine is a well-documented inhibitor of the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium and contributes to the first-pass elimination of many drugs.[7][8][9][14]

Quantitative Data on P-glycoprotein Inhibition

| Substrate | Test System | IC50 Value | Reference |

| Digoxin | Caco-2 cells | 15.5 µM | [7][8] |

| Cyclosporine A | Caco-2 cells | 74.1 µM | [7][8] |

Experimental Protocol: P-glycoprotein Inhibition Assay

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of the small intestinal epithelium, are cultured on permeable supports.

-

Transport Study: The transport of a known P-gp substrate (e.g., digoxin or cyclosporine A) across the Caco-2 cell monolayer is measured in both the apical-to-basolateral and basolateral-to-apical directions.

-

Inhibition Assessment: The transport study is repeated in the presence of various concentrations of piperine.

-

Analysis: The amount of the substrate transported is quantified by a suitable analytical method. A significant decrease in the basolateral-to-apical transport (efflux) in the presence of piperine indicates P-gp inhibition.[7][8] The IC50 value is calculated from the concentration-response curve.

Logical Relationship: P-gp Inhibition by Piperine

Caption: Piperine inhibits P-gp, reducing drug efflux.

Modulation of Ion Channels and Receptors

Piperine interacts with specific ion channels, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1), which is known as the capsaicin receptor.[15][16][17]

Quantitative Data on TRPV1 Activation

| Channel | Test System | EC50 Value | Reference |

| TRPV1 | HEK cells expressing TRPV1 | 0.6 - 128 µM | [18][19] |

| TRPA1 | HEK cells expressing TRPA1 | 7.8 - 148 µM | [18][19] |

Experimental Protocol: TRPV1 Activation Assay

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding for the TRPV1 channel.

-

Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are exposed to varying concentrations of piperine.

-

Measurement: The change in intracellular calcium concentration is measured using fluorescence microscopy. An increase in fluorescence upon addition of piperine indicates channel activation.[16]

-

Data Analysis: The concentration-response data is used to calculate the EC50 value.

Signaling Pathway: TRPV1 Activation by Piperine

Caption: Piperine activates the TRPV1 ion channel.

Inhibition of Monoamine Oxidase (MAO)

Piperine has been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes involved in the metabolism of neurotransmitters. This activity suggests potential applications in neurological disorders.[20][21][22]

Quantitative Data on MAO Inhibition

| Enzyme | Test System | Inhibition Type | IC50 / Ki Value | Reference |

| MAO-A | Mouse brain | Competitive | IC50: 20.9 µM, Ki: 19.0 ± 0.9 µM | [20][21] |

| MAO-B | Mouse brain | Competitive | IC50: 7.0 µM, Ki: 3.19 ± 0.5 µM | [20][21] |

Experimental Protocol: MAO Inhibition Assay

-

Enzyme Source: Mitochondria are isolated from mouse brain tissue to serve as the source of MAO-A and MAO-B.

-

Incubation: The mitochondrial suspension is pre-incubated with varying concentrations of piperine.

-

Reaction: A specific substrate for MAO-A (e.g., serotonin) or MAO-B (e.g., phenylethylamine) is added to initiate the reaction.

-

Detection: The activity of the enzyme is determined by measuring the formation of the product or the consumption of oxygen.

-

Data Analysis: The inhibitory activity of piperine is expressed as the IC50 value. Kinetic analysis using Lineweaver-Burk plots can determine the type of inhibition and the Ki value.[20][21]

Modulation of Other Signaling Pathways

Piperine has been reported to influence a variety of intracellular signaling pathways, contributing to its anti-inflammatory, anti-cancer, and other pharmacological effects. These include:

-

MAPK Pathway: Piperine can downregulate the MAPK pathways.[23]

-

NF-κB Pathway: It can inhibit the activation of NF-κB.[24]

-

AMPK Signaling: Piperine can activate AMP-activated protein kinase (AMPK) signaling.[23]

Conclusion

The mechanism of action of piperine is complex and multifaceted, involving the modulation of a wide array of proteins and signaling pathways. Its primary role as a bioenhancer is attributed to its potent inhibition of key drug-metabolizing enzymes (CYP450s and UGTs) and the drug efflux transporter P-glycoprotein. Additionally, its interactions with ion channels like TRPV1 and enzymes such as MAO, along with its influence on major signaling cascades, underscore its potential for broader therapeutic applications. A thorough understanding of these mechanisms is crucial for drug development professionals seeking to leverage piperine's properties to enhance the efficacy and pharmacokinetic profiles of therapeutic agents.

References

- 1. pharmacist.com [pharmacist.com]

- 2. Mechanism of action of piperine: Significance and symbolism [wisdomlib.org]

- 3. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting metabolic dysfunction-associated steatotic liver disease with phytosomal silymarin and piperine: A natural alternative to fenofibrate in a rat model | springermedizin.de [springermedizin.de]

- 5. japsonline.com [japsonline.com]

- 6. Overview of Curcumin and Piperine Effects on Glucose Metabolism: The Case of an Insulinoma Patient’s Loss of Consciousness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Piperine, a Major Constituent of Black Pepper, Inhibits Human P-glycoprotein and CYP3A4 | Semantic Scholar [semanticscholar.org]

- 10. archivepp.com [archivepp.com]

- 11. In vitro and in vivo inhibition of pulmonary cytochrome P450 activities by piperine, a major ingredient of piper species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impairment of UDP-glucose dehydrogenase and glucuronidation activities in liver and small intestine of rat and guinea pig in vitro by piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action - BioPerine® [bioperine.com]

- 15. A distinct structural mechanism underlies TRPV1 activation by piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A distinct structural mechanism underlies TRPV1 activation by piperine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. magistralbr.caldic.com [magistralbr.caldic.com]

- 19. Activation of TRPV1 and TRPA1 by black pepper components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Piperine: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Larvicidal Potential of Pipercide: A Technical Guide for Researchers

An In-depth Examination of the Bioactivity of Pipercide against the Dengue Vector, Aedes aegypti

This technical guide provides a comprehensive overview of the larvicidal activity of this compound, a naturally occurring amide found in plants of the Piper genus, against the primary vector of dengue fever, Aedes aegypti. This document is intended for researchers, scientists, and drug development professionals working in the field of vector control and insecticide development.

Introduction

The rising incidence of dengue fever and other arboviral diseases transmitted by the Aedes aegypti mosquito necessitates the development of novel and effective larvicides. Plant-derived compounds, or botanicals, represent a promising avenue for the discovery of new insecticidal agents with potentially lower environmental impact and novel modes of action that can circumvent existing resistance mechanisms. This compound, an amide isolated from Piper nigrum (black pepper) and other Piper species, has demonstrated significant larvicidal properties against various mosquito species, including Aedes aegypti.[1][2] This guide summarizes the current knowledge on the larvicidal efficacy of this compound, details the experimental protocols for its evaluation, and explores its putative mode of action.

Quantitative Larvicidal Activity of this compound and Related Amides

The larvicidal efficacy of a compound is typically quantified by determining the lethal concentrations (LC50 and LC90) that cause 50% and 90% mortality, respectively, in a test population of mosquito larvae over a specified period. The following table summarizes the reported larvicidal activity of this compound and other structurally related amides against Aedes aegypti larvae.

| Compound | Larval Instar | Exposure Time (h) | LC50 (ppm) | LC90 (ppm) | Reference(s) |

| This compound | 3rd - 4th | 24 | 0.1 | - | [3] |

| Piperine | 4th | 24 | 1.53 | - | [3] |

| Retrofractamide A | 4th | 24 | 0.039 | - | [2] |

| Pipernonaline | 4th | 24 | 0.25 | - | [4] |

Note: The larvicidal activity can vary depending on the specific experimental conditions, such as the larval instar, water temperature, and purity of the compound.

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of larvicidal activity. The following protocols are based on World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.[5][6][7]

Rearing of Aedes aegypti Larvae

-

Colony Maintenance: Maintain a colony of Aedes aegypti in a controlled environment (27±2°C, 75±5% relative humidity, 12:12 h light:dark photoperiod).

-

Egg Collection: Provide adult female mosquitoes with a suitable oviposition substrate (e.g., a filter paper-lined beaker filled with dechlorinated water).

-

Hatching: Submerge the egg-laden filter papers in a tray containing dechlorinated water and a small amount of larval food (e.g., a mixture of brewer's yeast and dog biscuits) to induce hatching.

-

Larval Rearing: Rear the larvae in trays containing dechlorinated water and provide them with an adequate amount of food daily. For larvicidal assays, late 3rd to early 4th instar larvae are typically used.[8]

Preparation of this compound Test Solutions

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) by dissolving a known weight of the pure compound in a suitable solvent (e.g., ethanol or acetone).

-

Serial Dilutions: Prepare a series of test concentrations by serially diluting the stock solution with distilled water. The range of concentrations should be chosen to produce mortality rates between 10% and 90%.

Larvicidal Bioassay

-

Test Arenas: Use disposable cups or beakers as test arenas.

-

Exposure: In each test cup, place 20-25 late 3rd or early 4th instar larvae in a specific volume of distilled or dechlorinated water (e.g., 99 mL). Add 1 mL of the appropriate this compound dilution to achieve the desired final concentration.

-

Controls: Prepare a positive control using a known larvicide and a negative control using the solvent used to dissolve the this compound.

-

Replicates: Conduct at least three to five replicates for each concentration and control.

-

Mortality Assessment: Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula if necessary. Determine the LC50 and LC90 values using probit analysis.[5]

Mode of Action of this compound

The insecticidal activity of this compound is primarily attributed to its neurotoxic effects.[1] The proposed mechanism of action involves the disruption of normal nerve function, leading to paralysis and eventual death of the larvae.

Impact on the Nervous System

This compound acts on the central nervous system of insects, inducing repetitive discharges and blocking synaptic transmission.[1] This hyperactivity is believed to be a result of the modulation of ion channels, particularly voltage-gated sodium channels.

Inhibition of Acetylcholinesterase

Several studies have suggested that piperamides, the class of compounds to which this compound belongs, can inhibit the activity of acetylcholinesterase (AChE).[9][10][11][12] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Proposed mode of action of this compound on the insect nervous system.

Experimental and Data Analysis Workflow

The following diagram outlines the logical workflow from experimental setup to data analysis for assessing the larvicidal activity of this compound.

Caption: Workflow for larvicidal bioassay and data analysis.

Conclusion

This compound demonstrates significant larvicidal activity against Aedes aegypti, the primary vector of dengue. Its neurotoxic mode of action, potentially involving the modulation of sodium channels and inhibition of acetylcholinesterase, makes it a promising candidate for the development of new botanical insecticides. Further research is warranted to fully elucidate its mechanism of action, evaluate its efficacy in field settings, and assess its safety profile for non-target organisms. The standardized protocols outlined in this guide provide a framework for the continued investigation of this compound and other natural products as valuable tools in the global effort to control mosquito-borne diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. foodb.ca [foodb.ca]

- 3. scispace.com [scispace.com]

- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]

- 6. Guidelines for laboratory and field testing of mosquito larvicides [who.int]

- 7. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Essential oil from Piper tuberculatum Jacq. (Piperaceae) and its majority compound β-caryophyllene: mechanism of larvicidal action against Aedes aegypti (Diptera: Culicidae) and selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, insecticidal activity against Aedes aegypti and acetylcholinesterase inhibition of new N-arylmethyl-1,2,3,4-tetrahydroquinoline derivatives containing an N-arylmethylpiperidine scaffold inspired on donepezil structure - Universidad Andrés Bello [researchers.unab.cl]

- 11. scielo.br [scielo.br]

- 12. Inhibition and Larvicidal Activity of Phenylpropanoids from Piper sarmentosum on Acetylcholinesterase against Mosquito Vectors and Their Binding Mode of Interaction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Biological Activity of Piperamides from Black Pepper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of piperamides, the active compounds found in black pepper (Piper nigrum). The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for research and drug development.

Introduction

Piperamides, a class of alkaloids, are the primary bioactive constituents of black pepper, with piperine being the most abundant and well-studied. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, including anti-inflammatory, anticancer, anticonvulsant, and bioavailability-enhancing properties.[1][2] This guide synthesizes current research to provide a detailed technical resource for professionals in the field.

Quantitative Data on Biological Activities

The biological efficacy of piperamides has been quantified in numerous studies. The following tables summarize key quantitative data, providing a comparative overview of their activities.

Table 1: Cytotoxic and Anti-inflammatory Activities of Piperamides

| Piperamide | Biological Activity | Assay System | IC50 / Ki Value | Reference |

| Piperine | Cytotoxicity | HeLa Cell Line (MTT Assay) | 61.94 ± 0.054 µg/ml | [3][4] |

| Piperine | Cytotoxicity | Hepatocellular Carcinoma (HEP-G2) | 14.34 µg/mL | [5] |

| Piperine | Cytotoxicity | Metastatic Melanoma (SK-MEL-19) | 16.39 µg/mL | [5] |

| Piperine | Cytotoxicity | Gastric Adenocarcinoma (AGP01) | 21.57 µg/mL | [5] |

| Piperine | Cytotoxicity | Gastric Adenocarcinoma (AGP01 PIWIL1-/-) | 22.39 µg/mL | [5] |

| Pipernigramide E | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 4.74 ± 0.18 µM | [6][7] |

| Pipernigramide F | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 4.08 ± 0.19 µM | [6][7] |

| Pipernigramide G | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 3.71 ± 0.32 µM | [6][7] |

Table 2: Inhibition of Drug Transporters and Metabolic Enzymes by Piperine

| Target | Substrate | Assay System | IC50 / Ki Value | Reference |

| P-glycoprotein (P-gp) | Digoxin | Caco-2 cells | 15.5 µM (IC50) | [8] |

| P-glycoprotein (P-gp) | Cyclosporine A | Caco-2 cells | 74.1 µM (IC50) | [8] |

| CYP3A4 | Verapamil (D-617 formation) | Human liver microsomes | 36 ± 8 µM (Ki) | [8] |

| CYP3A4 | Verapamil (Norverapamil formation) | Human liver microsomes | 44 ± 10 µM (Ki) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments cited in the literature.

3.1. Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic (antiproliferative) activity of a compound on cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the piperamide (e.g., piperine, ranging from 20 to 100 µg/ml) and incubated for a specified period (e.g., 72 hours).[3][9] A control group receives only the vehicle.

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours, during which viable cells metabolize MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.[3]

-

3.2. Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Objective: To evaluate the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophages.[6]

-

Methodology:

-

RAW 264.7 cells are seeded in 96-well plates and incubated.

-

The cells are pre-treated with different concentrations of the piperamides.

-

Inflammation is induced by adding lipopolysaccharide (LPS).

-

After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.[6][7]

-

3.3. Anticonvulsant Activity (Pentylenetetrazole-induced Seizures)

-

Objective: To assess the anticonvulsant properties of a compound in an in vivo model.

-

Animal Model: Swiss albino mice.[10]

-

Methodology:

-

Animals are divided into groups and administered different doses of the piperamide (e.g., piperine at 30, 50, and 70 mg/kg, i.p.) or a vehicle control.[10] A positive control group receives a standard anticonvulsant drug (e.g., diazepam).

-

After a specific pre-treatment time, seizures are induced by the intraperitoneal (i.p.) injection of pentylenetetrazole (PTZ).

-

The latency (time to the onset) of the first jerk and clonic generalized seizures is recorded for each animal over an observation period (e.g., 30 minutes).

-

The ability of the test compound to delay the onset of seizures or protect the animals from seizures is evaluated and compared to the control groups.[10]

-

Signaling Pathways Modulated by Piperamides

Piperamides exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by piperine.

References

- 1. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperine: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxic and in silico activity of piperine isolated from Piper nigrum fruits Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Alkaloids from Black Pepper (Piper nigrum L.) Exhibit Anti-Inflammatory Activity in Murine Macrophages by Inhibiting Activation of NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpp.krakow.pl [jpp.krakow.pl]

An In-depth Technical Guide to the Chemical Structure and Properties of Pipercide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of Pipercide, a naturally occurring insecticidal compound.

Chemical Structure and Physicochemical Properties

This compound is an amide alkaloid found in plants of the Piper genus, most notably black pepper (Piper nigrum)[1]. Its chemical structure features a benzodioxole moiety connected to a long unsaturated aliphatic chain with an N-isobutyl amide group[2][3].

IUPAC Name: (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide[3]

Chemical Formula: C₂₂H₂₉NO₃[3]

The key structural features of this compound are believed to be crucial for its biological activity. The N-isobutylamide moiety is thought to play a significant role in its insecticidal properties[4].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 355.5 g/mol | [3] |

| Physical Description | Solid | [3] |

| Melting Point | 114 - 115 °C | [3] |

| XLogP3 | 6.1 |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for a wide range of Piper amides, including this compound, have been compiled and are essential for its identification and structural confirmation. A comprehensive review of this data is available in the literature.

Mass Spectrometry (MS): Mass spectrometry of this compound reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characteristic of piperidine alkaloids and can be used for its identification in complex mixtures[5]. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing characteristic fragments[3].

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the amide group (C=O and N-H stretching), aromatic C-H stretching from the benzodioxole ring, aliphatic C-H stretching, and C=C stretching from the unsaturated chain.

Biological Activity and Mechanism of Action

This compound exhibits significant insecticidal activity against a variety of insect pests, particularly mosquito larvae[4]. Its primary mechanism of action is believed to be the disruption of the insect's nervous system[4].

Insecticidal Activity

The following table summarizes the reported insecticidal activity of this compound against different insect species.

| Target Insect | Bioassay | Potency (LC₅₀/LD₅₀) | Reference |

| Culex pipiens pallens (larvae) | 48-h Larvicidal | 0.004 ppm | [4] |

| Aedes aegypti (larvae) | 48-h Larvicidal | 0.1 ppm | [4] |

| Aedes togoi (larvae) | 48-h Larvicidal | 0.26 ppm | [4] |

Mechanism of Action: Neurotoxicity

This compound acts as a neurotoxin in insects. Evidence suggests that, similar to pyrethroid insecticides, this compound targets the voltage-gated sodium channels in insect neurons[6][7]. This interaction disrupts the normal functioning of the nervous system, leading to paralysis and death.

The following diagram illustrates the proposed mechanism of action of this compound on insect voltage-gated sodium channels.

Caption: Proposed mechanism of this compound neurotoxicity via voltage-gated sodium channels.

Some studies on related compounds from Piper species suggest a possible interaction with octopamine receptors in insects. Octopamine is a key neurotransmitter in invertebrates, and its disruption can lead to a range of physiological and behavioral defects.

Caption: Potential secondary mechanism of this compound via insect octopamine receptors.

Experimental Protocols

Synthesis of this compound

A multi-step synthesis of this compound has been reported, providing a route to obtain the pure compound for research purposes. The following workflow outlines the key stages of a published synthetic protocol.

Caption: Workflow for the chemical synthesis of this compound.

A detailed experimental procedure can be found in the work by Semple et al. (1998).

Extraction and Isolation from Piper nigrum

While specific protocols for the isolation of this compound are less common than for Piperine, general methods for the extraction and fractionation of piperamides from Piper nigrum can be adapted.

Protocol Outline:

-

Extraction:

-

Concentration:

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography over silica gel.

-

A gradient elution system, typically with hexane and ethyl acetate, is used to separate the different piperamides.

-

-

Purification:

-

Fractions containing this compound, identified by thin-layer chromatography (TLC) against a standard, are pooled.

-

Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Caption: General workflow for the extraction and isolation of this compound.

Larvicidal Bioassay Protocol

The following is a generalized protocol for assessing the larvicidal activity of this compound against mosquito larvae, based on published methods[4].

-

Preparation of Test Solutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).

-

Serial dilutions are made to obtain a range of test concentrations.

-

A small amount of an emulsifier (e.g., Triton X-100) is often added to ensure proper mixing in water.

-

-

Exposure:

-

A defined number of third-instar mosquito larvae (e.g., 20-25) are placed in beakers containing a specific volume of dechlorinated water (e.g., 250 mL).

-

The test solutions are added to the beakers to achieve the desired final concentrations.

-

A control group receives only the solvent and emulsifier.

-

-

Incubation:

-

The larvae are maintained under controlled conditions of temperature and light.

-

-

Mortality Assessment:

-

Larval mortality is recorded at specific time points (e.g., 24 and 48 hours).

-

Larvae are considered dead if they are immobile and do not respond to probing.

-

-

Data Analysis:

-

The percentage mortality is calculated for each concentration.

-

The LC₅₀ (lethal concentration to kill 50% of the population) is determined using probit analysis.

-

Conclusion

This compound is a potent natural insecticide with a clear neurotoxic mechanism of action. Its chemical structure is well-defined, and methods for its synthesis and isolation are established. Further research into its specific interactions with insect neuronal receptors and its efficacy against a broader range of agricultural and public health pests could lead to the development of new and effective bio-insecticides. The detailed information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, entomology, and pesticide development.

References

- 1. ecommons.cornell.edu [ecommons.cornell.edu]

- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 3. This compound | C22H29NO3 | CID 5372162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1 H and 13 C NMR data, occurrence, biosynthesis, and biological activity of Piper amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

Pipercide: A Technical Guide to its Application as a Natural Biopesticide in Integrated Pest Management

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipercide, a naturally occurring isobutyl amide found in various Piper species, notably black pepper (Piper nigrum), has garnered significant attention as a potent biopesticide.[1][2] Its neurotoxic mode of action, coupled with its biodegradability, positions it as a promising alternative to synthetic insecticides in sustainable pest management programs.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, efficacy against various pests, experimental protocols for its study, and its potential role in modern agriculture. The document synthesizes quantitative data into comparative tables and illustrates key processes and pathways using detailed diagrams to facilitate advanced research and development.

Introduction: The Rise of this compound in Pest Management

The genus Piper has long been a source of valuable spices and traditional medicines.[4][5] The insecticidal properties of this plant family are primarily attributed to a class of secondary metabolites known as piperamides, with this compound being a prominent example.[4] These compounds function as the plant's natural chemical defense against herbivores. As the agricultural industry seeks more environmentally benign solutions to combat pest resistance and reduce the ecological footprint of synthetic pesticides, natural products like this compound are emerging as viable components of Integrated Pest Management (IPM) strategies.[3][6] this compound is a lipophilic amide that demonstrates contact toxicity, repellent, and antifeedant effects against a wide range of insect pests.[4]

Mechanism of Action: A Neurotoxic Approach

This compound functions as a potent neurotoxin in insects.[1] Its primary mode of action involves the disruption of the central nervous system.

-

Nerve Impulse Disruption: this compound acts on the central nerve cord of insects, inducing repetitive discharges and hyperexcitation of neurons.[2] This uncontrolled firing leads to muscle spasms, paralysis, and eventual death of the insect.

-

Ion Channel Modulation: While the precise molecular targets are still under investigation, the neuroexcitatory effects suggest that this compound likely modulates the function of ion channels, such as voltage-gated sodium channels, which are critical for nerve impulse propagation.

-

GABA Receptor Interaction: Studies on synthetic derivatives of the related compound piperine indicate a potential interaction with γ-aminobutyric acid (GABA) receptors.[7] The GABA receptor is a key inhibitory neurotransmitter receptor in insects. Blockage of this receptor can lead to hyperexcitation, aligning with the observed symptoms of this compound toxicity.

Below is a diagram illustrating the proposed neurotoxic mechanism of this compound.

Caption: Proposed neurotoxic signaling pathway of this compound in insects.

Efficacy Data: Quantitative Analysis of Insecticidal Activity

The effectiveness of this compound and related extracts from Piper species has been quantified against a variety of insect pests. The median lethal concentration (LC50) is a standard measure of toxicity, representing the concentration of a substance required to kill 50% of a test population.

Table 1: LC50 Values of Piper nigrum Extracts Against Various Insect Pests

| Insect Species | Life Stage | Exposure Time | LC50 Value (%) | Reference |

| Eastern Tent Caterpillar (Malacosoma americanum) | Larvae | 24 h | < 0.2 | [1] |

| European Pine Sawfly (Neodiprion sertifer) | Larvae | 24 h | < 0.2 | [1] |

| Spindle Ermine Moth (Yponomeuta cagnagella) | Larvae | 24 h | < 0.2 | [1] |

| Viburnum Leaf Beetle (Pyrrhalta viburni) | Larvae | 24 h | < 0.2 | [1] |

| Stripped Cucumber Beetle (Acalymma vittatum) | Adult | 24 h | < 0.2 | [1] |

| Colorado Potato Beetle (Leptinotarsa decemlineata) | Adult | 24 h | > 0.2 | [1] |

| Japanese Beetle (Popillia japonica) | Adult | 24 h | > 0.2 | [1] |

| Hairy Chinch Bug (Blissus leucopterus hirtis) | - | 24 h | > 0.2 | [1] |

| Ladybird Beetle (Coleomegilla maculata) | - | - | 0.2 | [1] |

| European Chafer (Rhizotrogus majalis) | 3rd Instar Larvae | 7 days | 2.5 | [3] |

Note: The data from Scott et al. (2008) often presents a range or a threshold value (<0.2% or >0.2%) rather than a precise LC50 for some species.

Table 2: Larvicidal Activity of Piperine Against Mosquito Vectors

| Mosquito Species | Strain | Exposure Time | LC50 Value (ppm) |

| Anopheles gambiae complex | Insecticide Susceptible & Resistant | 48 h | Varies by strain |

| Aedes aegypti | - | - | Reported toxicity |

Note: While specific LC50 values for piperine against Anopheles were not detailed in the abstracts, studies confirm its toxicity, though generally less potent than whole black pepper extract, suggesting synergistic effects of multiple piperamides.[8]

Experimental Protocols

This section details standardized methodologies for the extraction, synthesis, and bio-evaluation of this compound and its analogues.

Extraction and Isolation from Plant Material

A common method for isolating this compound and related amides from Piper species involves solvent extraction and purification.

-

Preparation: Dried and powdered fruits or seeds of Piper nigrum are used as the starting material.

-

Defatting (Optional): To remove non-polar constituents like oils and waxes, the powder is first macerated with a non-polar solvent such as petroleum ether.[9]

-

Extraction: The powder is then extracted with a polar solvent. A common method involves refluxing with 95% ethanol for several hours.[9] An alternative is maceration with glacial acetic acid for 12 hours.[10]

-

Filtration and Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract is subjected to further purification. This can involve liquid-liquid partitioning (e.g., with chloroform), washing with a mild base like 10% sodium bicarbonate to remove acidic impurities, and subsequent washing with water.[10]

-

Crystallization: The purified extract is dried (e.g., over anhydrous sodium sulfate), and the solvent is evaporated. Piperine/Pipercide can then be isolated through recrystallization from a suitable solvent mixture (e.g., acetone-hexane) to obtain pure crystals.

-

Identification: The final product is identified and its purity confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination.[9][10]

General Workflow for Bio-Insecticide Development

The process from plant source to a viable biopesticide product follows a structured workflow.

Caption: General experimental workflow for biopesticide development.

Synthesis of this compound Derivatives

To enhance insecticidal activity and explore structure-activity relationships, novel derivatives can be synthesized, often using piperine (from black pepper) as a starting scaffold due to its availability.

-

Hydrolysis: Piperine is hydrolyzed, typically using a base like potassium hydroxide (KOH) in ethanol, to break the amide bond and yield piperic acid.

-

Activation: The carboxylic acid group of piperic acid is "activated" to make it more reactive for amide bond formation. This is often achieved using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of Hydroxybenzotriazole (HOBt).[11]

-

Amide Coupling: The activated piperic acid is then reacted with a desired amine to form the new amide derivative. The choice of amine is the key step in creating novel structures.[11][12]

-

Purification: The synthesized derivative is purified from the reaction mixture using techniques like column chromatography or recrystallization.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11]

Larvicidal Bioassay Protocol (LC50 Determination)

-

Test Organism: Late instar larvae (e.g., 3rd or 4th instar) of the target insect (e.g., Anopheles mosquitoes, Spodoptera frugiperda) are used.

-

Preparation of Test Solutions: A stock solution of this compound (or the extract) is prepared in a suitable solvent (e.g., ethanol). A series of dilutions are then made in water to create a range of test concentrations. A control group using only the solvent and water is also prepared.

-

Exposure:

-

For aquatic larvae (e.g., mosquitoes): A known number of larvae (e.g., 20-25) are placed in beakers containing the test solutions.[8]

-

For terrestrial larvae (e.g., caterpillars): A leaf-dip method is commonly used. Leaves of a host plant are dipped in the test solutions, allowed to air dry, and then placed in a petri dish with the larvae.[13]

-

-

Incubation: The larvae are kept under controlled laboratory conditions (temperature, humidity, light cycle).

-

Mortality Assessment: Mortality is recorded at specific time points, typically 24, 48, and 72 hours after exposure.[8][13] Larvae are considered dead if they are unresponsive to gentle prodding.

-

Data Analysis: The mortality data is corrected for any deaths in the control group (using Abbott's formula). Probit analysis is then used to calculate the LC50 value, the concentration that causes 50% mortality.

Applications, Limitations, and Future Directions

Applications in Pest Management

-

Broad-Spectrum Activity: this compound and related extracts are effective against a range of chewing and sucking insect pests, including lepidopteran larvae and some beetles.[1]

-

Repellent and Antifeedant: Beyond direct toxicity, Piper extracts can repel insects and deter them from feeding on or laying eggs on treated plants.[1]

-

Synergism: Piperamides can act as synergists, enhancing the efficacy of other insecticides like pyrethrum. This can help combat resistance and reduce the total amount of insecticide needed.[4]

-

Control of Disease Vectors: Proven larvicidal activity against mosquito species like Anopheles and Aedes makes it a candidate for use in public health programs to control vectors of malaria and dengue fever.[8]

Limitations

-

Non-Target Toxicity: While generally safer than many synthetic pesticides, Piper extracts can be toxic to beneficial invertebrates, such as ladybird beetles (LC50 of 0.2%).[1] This necessitates careful, targeted application.

-

Short Residual Activity: As natural compounds, piperamides are biodegradable and can break down relatively quickly in the environment (e.g., half-life of 1-2.6 days in soil).[3] This reduces long-term environmental risk but may require more frequent applications compared to conventional insecticides.

-

Phytotoxicity: At high concentrations, some plant-derived compounds can be phytotoxic, causing damage to the treated plants. Allelopathic effects on seed germination and plant growth must be evaluated.[14]

Future Research Directions

-

Derivative Synthesis: The design and synthesis of novel this compound derivatives could lead to compounds with higher target specificity and lower non-target toxicity.[7][11]

-

Formulation Enhancement: Developing advanced formulations (e.g., microencapsulation, nanoemulsions) could improve the stability and residual activity of this compound in the field.

-

Molecular Target Identification: Further research is needed to precisely identify the molecular binding sites and channels affected by this compound in the insect nervous system.

-

Synergistic Combinations: Investigating combinations of this compound with other biopesticides or conventional insecticides could yield highly effective and resistance-breaking pest control solutions.

Conclusion

This compound stands out as a powerful natural biopesticide with significant potential for use in sustainable agriculture and public health. Its neurotoxic action provides effective control against a variety of insect pests. While limitations such as non-target toxicity and short residual activity exist, these can be managed through targeted application and advanced formulation. Continued research into its precise mechanism of action, the synthesis of more selective derivatives, and its integration into comprehensive IPM programs will be crucial to fully harnessing the power of this remarkable natural compound.

References

- 1. Efficacy of Piper (Piperaceae) extracts for control of common home and garden insect pests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piper aduncum essential oil: a promising insecticide, acaricide and antiparasitic. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The larvicidal effects of black pepper (Piper nigrum L.) and piperine against insecticide resistant and susceptible strains of Anopheles malaria vector mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mitrask.com [mitrask.com]

- 11. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. entomoljournal.com [entomoljournal.com]

- 14. researchgate.net [researchgate.net]

The Insecticidal Properties of Pipercide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipercide, a naturally occurring amide found in plants of the Piper genus, has demonstrated significant insecticidal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's insecticidal activity, with a focus on its neurotoxic mechanisms of action. This document summarizes key quantitative efficacy data, details established experimental protocols for its evaluation, and visualizes its proposed signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential biopesticide.

Introduction

The growing demand for effective and environmentally benign pest control solutions has spurred research into naturally derived insecticides. This compound, an alkaloid from Piper species, has emerged as a promising candidate due to its potent activity against various insect pests.[1] Its primary modes of action are centered on the disruption of the insect nervous system, making it a subject of significant interest for the development of novel bio-insecticides. This guide will delve into the technical aspects of this compound's insecticidal properties, providing a consolidated resource for the scientific community.

Quantitative Efficacy Data

The insecticidal efficacy of this compound has been quantified against several insect species, primarily through the determination of lethal dose (LD50) and lethal concentration (LC50) values. A lower LD50 or LC50 value is indicative of higher toxicity.[2][3][4] The following tables summarize the available quantitative data for this compound and related piperamides for comparative purposes.

Table 1: LD50 Values of this compound and Other Piperamides Against Adult Mosquitoes

| Compound | Species | LD50 (µ g/female ) | Exposure Time |

| This compound | Culex pipiens pallens | 3.2 | 24 hours |

| This compound | Aedes aegypti | 2.0 | 24 hours |

| Pellitorine | Culex pipiens pallens | 0.4 | 24 hours |

| Pellitorine | Aedes aegypti | 0.17 | 24 hours |

| Guineensine | Culex pipiens pallens | 1.9 | 24 hours |

| Guineensine | Aedes aegypti | 1.7 | 24 hours |

| Retrofractamide A | Culex pipiens pallens | 2.4 | 24 hours |

| Retrofractamide A | Aedes aegypti | 1.5 | 24 hours |

Data sourced from Park et al., 2002.

Mechanisms of Action

This compound exerts its insecticidal effects through two primary mechanisms: neurotoxicity via disruption of octopaminergic signaling and inhibition of metabolic detoxification pathways mediated by cytochrome P450 enzymes.

Neurotoxicity: Disruption of Octopaminergic Signaling

This compound acts as a neurotoxin by interfering with the octopaminergic system in insects.[5] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter, neuromodulator, and neurohormone that regulates numerous physiological processes, including behavior, movement, and metabolism.

This compound is believed to act as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). This binding is thought to trigger a signaling cascade that leads to hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect. The proposed signaling pathway is as follows:

Caption: Proposed signaling pathway of this compound-induced neurotoxicity.

Inhibition of Cytochrome P450 Enzymes

In addition to its direct neurotoxic effects, this compound can act as a synergist by inhibiting cytochrome P450 monooxygenases (P450s).[5] These enzymes are crucial for the detoxification of xenobiotics, including synthetic insecticides. By inhibiting P450s, this compound prevents the metabolic breakdown of other toxic compounds, thereby increasing their efficacy and overcoming certain forms of insecticide resistance.

Caption: Mechanism of cytochrome P450 inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the insecticidal properties of this compound.

Determination of Median Lethal Dose (LD50) by Topical Application

This protocol is adapted from established methods for determining the LD50 of an insecticide in adult mosquitoes.

Objective: To determine the dose of this compound that is lethal to 50% of a test population of adult insects upon direct topical application.

Materials:

-

This compound of known purity

-

Acetone (analytical grade)

-

Microsyringe or microapplicator

-

Adult mosquitoes (e.g., Aedes aegypti or Culex pipiens), 3-5 days old, non-blood-fed females

-

Holding cages with access to a sugar solution

-

Cold plate or ice pack for anesthetizing insects

-

Dissecting microscope

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetone at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Prepare a series of at least five serial dilutions of the stock solution using acetone. The concentration range should be chosen to produce mortality rates between 10% and 90%.

-

Anesthetization: Anesthetize the adult mosquitoes by placing them on a cold plate or in a container on ice for a few minutes until they are immobilized.

-

Topical Application: Using a microsyringe under a dissecting microscope, apply a precise volume (e.g., 0.5 µL) of each this compound dilution to the dorsal thorax of each anesthetized mosquito. A control group should be treated with acetone only. Use at least 20-25 insects per concentration and for the control.

-

Recovery and Observation: Transfer the treated mosquitoes to holding cages with access to a 10% sucrose solution. Maintain the cages at a constant temperature and humidity (e.g., 27°C and 80% RH).

-

Mortality Assessment: Record mortality at 24 hours post-treatment. Mosquitoes unable to stand or fly when gently prodded are considered dead.

-

Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality is above 20%, the experiment should be repeated. Calculate the LD50 value and 95% confidence intervals using probit analysis software.

Determination of Median Lethal Concentration (LC50) by Contact Bioassay

This protocol outlines a method for determining the LC50 of this compound using a treated surface contact bioassay.

Objective: To determine the concentration of this compound on a surface that is lethal to 50% of a test population of insects upon contact.

Materials:

-

This compound of known purity

-

Acetone (analytical grade)

-

Glass jars or bottles (e.g., 250 mL Wheaton bottles)

-

Pipettes

-

Adult mosquitoes

-

Holding cages with access to a sugar solution

Procedure:

-

Preparation of Treatment Solutions: Prepare a range of at least five concentrations of this compound in acetone.

-

Coating of Jars: Add a specific volume (e.g., 1 mL) of each this compound solution to a glass jar. Roll and swirl the jar to ensure the inner surface is evenly coated. A control set of jars should be coated with acetone only.

-

Drying: Leave the jars in a fume hood overnight to allow the acetone to evaporate completely, leaving a uniform residue of this compound on the inner surface.

-

Insect Exposure: Introduce a known number of adult mosquitoes (e.g., 20-25) into each treated and control jar.

-

Observation: Record knockdown at regular intervals (e.g., every 15 minutes for the first hour).

-

Recovery and Mortality Assessment: After a defined exposure period (e.g., 1 hour), transfer the mosquitoes to clean holding cages with access to a sugar solution. Record mortality at 24 hours post-exposure.

-

Data Analysis: Correct for control mortality using Abbott's formula as needed. Calculate the LC50 value and 95% confidence intervals using probit analysis.

Caption: General experimental workflow for insecticide bioassays.

Conclusion and Future Directions

This compound demonstrates significant potential as a bio-insecticide due to its potent neurotoxic effects and its ability to synergize other insecticides through the inhibition of cytochrome P450 enzymes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research.

Future studies should focus on:

-

Expanding the range of target insect species to determine the full spectrum of this compound's activity.

-

Investigating the precise molecular interactions between this compound and the octopamine receptor subtypes to further elucidate the mechanism of action.

-

Conducting field trials to evaluate the efficacy of this compound-based formulations under real-world conditions.

-

Exploring the potential for synergistic combinations of this compound with other natural or synthetic insecticides to enhance pest control and manage resistance.

By continuing to explore the insecticidal properties of this compound, the scientific community can contribute to the development of new and sustainable pest management strategies.

References

- 1. Insect P450 inhibitors and insecticides: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Initial Screening of Pipercide for Insecticidal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipercide, a naturally occurring amide found in the fruits of Piper nigrum (black pepper), has demonstrated significant potential as a botanical insecticide. This technical guide provides an in-depth overview of the initial screening methodologies for evaluating the insecticidal efficacy of this compound. It consolidates quantitative data from various studies, details key experimental protocols, and visualizes the underlying mechanisms and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel insecticides.

Introduction

The increasing prevalence of insecticide resistance in pest populations, coupled with growing concerns over the environmental impact of synthetic pesticides, has fueled the search for effective and eco-friendly alternatives.[1][2][3] Botanical insecticides, derived from plants, offer a promising avenue for pest management due to their often unique modes of action and biodegradability.[4][5][6] this compound, an amide from Piper nigrum, has emerged as a compound of interest due to its potent larvicidal and insecticidal properties.[7][8] This guide outlines the fundamental steps and considerations for the initial screening of this compound's insecticidal activity.

Quantitative Efficacy Data

The insecticidal activity of this compound and related compounds from Piper nigrum has been quantified against various insect species, primarily mosquito larvae. The following tables summarize key efficacy data, with the 48-hour LC50 (Lethal Concentration 50%) value being a primary metric for comparison.

Table 1: Larvicidal Activity of this compound and Other Isobutylamides from Piper nigrum Fruits against Mosquito Larvae (48-h LC50 in ppm) [8]

| Compound | Culex pipiens pallens | Aedes aegypti | Aedes togoi |

| This compound | 0.004 | 0.1 | 0.26 |

| Retrofractamide A | 0.028 | 0.039 | 0.01 |

| Guineensine | 0.17 | 0.89 | 0.75 |

| Pellitorine | 0.86 | 0.92 | 0.71 |

| Piperine | 3.21 | 5.1 | 4.6 |

Table 2: Larvicidal Activity of Piperine against various Anopheles species [1]

| Anopheles Species/Strain | Condition | Highest Mean Mortality (%) at 100% Piperine |

| An. arabiensis (KGB, SENN, SENN-DDT) | Insecticide Susceptible & Resistant | Significant mortality observed at ≥ 40% piperine |

| An. quadriannulatus (SANGWE) | Insecticide Susceptible | Up to 100% |

| An. funestus (FANG) | Insecticide Susceptible | 22% |

| An. funestus (FUMOZ-R) | Insecticide Resistant | 24% |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of insecticidal efficacy. The following sections describe the methodologies for larval toxicity bioassays and adult insecticidal assays.

Larval Toxicity Bioassay

This protocol is adapted from methodologies used to evaluate the larvicidal effects of this compound and related compounds on mosquito larvae.[1][8]

Objective: To determine the lethal concentration (e.g., LC50) of this compound against third and fourth instar larvae of a target insect species.

Materials:

-

This compound of known purity

-

Solvent (e.g., ethanol, acetone)

-

Dechlorinated or distilled water

-

Rearing containers (e.g., glass beakers, plastic cups)

-

Third and fourth instar larvae of the target insect species (e.g., Aedes aegypti, Anopheles gambiae)

-

Standard larval food

-

Pipettes and other standard laboratory equipment

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent. Serial dilutions are then made to obtain the desired test concentrations.

-

Test Arenas: Add a specified volume of water to each rearing container.

-

Introduction of Larvae: Place a predetermined number of larvae (e.g., 20-25) into each container.

-

Application of Test Compound: Apply the different concentrations of this compound to the respective containers. A control group receiving only the solvent and a negative control with no treatment should be included.

-

Feeding: Provide a standard amount of larval food to each container.

-

Incubation: Maintain the containers under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).

-

Mortality Assessment: Record larval mortality at specified time points, typically 24 and 48 hours post-treatment.[1][2] Larvae are considered dead if they are non-responsive to gentle prodding.[1]

-

Data Analysis: Analyze the mortality data using probit analysis or other appropriate statistical methods to determine the LC50 and LC90 values.

Adult Topical Application Assay

This method is used to assess the contact toxicity of this compound against adult insects.

Objective: To determine the dose of this compound that is lethal to a specified percentage of the adult insect population upon direct contact.

Materials:

-

This compound of known purity

-

Volatile solvent (e.g., acetone)

-

Microsyringe or microapplicator

-

Adult insects of a uniform age and size

-

Holding cages with access to food and water

-

CO2 for anesthetizing insects

Procedure:

-

Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent to prepare a range of concentrations.

-

Insect Anesthetization: Briefly anesthetize the adult insects using CO2.

-

Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the this compound solution to a specific area of the insect's body, typically the dorsal thorax. Control insects are treated with the solvent alone.

-

Recovery and Observation: Place the treated insects in holding cages with access to food and water.

-

Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application.

-

Data Analysis: Calculate the LD50 (Lethal Dose 50%) using appropriate statistical software.

Mechanism of Action

Preliminary studies indicate that this compound's insecticidal activity is primarily neurotoxic.[7] It acts on the nervous system, inducing repetitive discharges in the central nerve cord of insects.[7] While the precise molecular targets are still under investigation, related compounds from Piper species have been shown to affect key neurotransmitter systems.

Potential Signaling Pathways

The neurotoxic effects of this compound and related piperamides may involve the modulation of several key signaling pathways in the insect nervous system. One proposed mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][9] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in continuous nerve impulses, paralysis, and eventual death.[3] Another potential target is the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in insects.[4][10] Disruption of GABAergic signaling can also lead to hyperexcitation and mortality.

Visualizations

Experimental Workflow

Caption: Workflow for the initial screening of this compound's insecticidal efficacy.

Proposed Neurotoxic Mechanism of Action

Caption: Proposed neurotoxic signaling pathways for this compound in insects.

Conclusion

The initial screening of this compound reveals it to be a highly potent insecticidal compound, particularly against the larval stages of various mosquito species. Its neurotoxic mode of action suggests it could be a valuable tool in pest management programs, potentially helping to mitigate the development of resistance to conventional insecticides. Further research is warranted to fully elucidate its molecular targets, broaden the spectrum of tested pest species, and evaluate its performance in field conditions. The protocols and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. The larvicidal effects of black pepper (Piper nigrum L.) and piperine against insecticide resistant and susceptible strains of Anopheles malaria vector mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]

- 5. Design, synthesis, and insecticidal activity evaluation of piperine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Larvicidal activity of isobutylamides identified in Piper nigrum fruits against three mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insecticidal and Repellent Activity of Piper crassinervium Essential Oil and Its Pure Compounds Against Imported Fire Ants (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Extraction of Pipercide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipercide, a potent bioactive amide alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, most notably its insecticidal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its prevalence within the Piper genus. It delves into the intricate methodologies for its extraction and isolation, presenting a comparative analysis of various techniques. This document aims to serve as an in-depth resource, offering detailed experimental protocols and quantitative data to facilitate further research and development of this compound-based applications.

Natural Occurrence of this compound

This compound is a naturally occurring compound predominantly found in plants belonging to the Piperaceae family. This family comprises a vast number of species, with the Piper genus being the most significant source of this and other related bioactive amides.

Primary Natural Sources:

-

Piper nigrum L. (Black Pepper): The most ubiquitous source of piperamides, the fruits of Piper nigrum, commonly known as black pepper, contain a complex mixture of these compounds, including this compound. The concentration of this compound can vary depending on the cultivar, geographical origin, and harvesting practices.

-

Piper longum L. (Long Pepper): Another prominent source, the fruits and spikes of Piper longum, or long pepper, are known to contain significant quantities of various piperamides, with this compound being a notable constituent.

-

Piper mullesua and Piper eucalyptifolium: Research has specifically identified the presence of this compound in these Piper species, highlighting the broader distribution of this compound within the genus[1].

While this compound is a significant bioactive compound, it is often present in smaller quantities compared to its more famous analogue, piperine. The co-occurrence of these and other piperamides necessitates sophisticated extraction and separation techniques to isolate pure this compound.

Extraction Methodologies for this compound

The extraction of this compound from its natural sources is a critical step in its isolation and subsequent study. The choice of extraction method significantly impacts the yield and purity of the final product. The lipophilic nature of this compound dictates the use of organic solvents.

Conventional Extraction Techniques

2.1.1. Solvent Extraction: